
S100A2-p53-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S100A2-p53-IN-1 is a compound known for its ability to inhibit the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein involved in cell signaling and is known to be upregulated in pancreatic cancer. The compound this compound has shown potential in inhibiting the growth of the MiaPaCa-2 pancreatic cancer cell line .
Métodos De Preparación
The synthetic routes and reaction conditions for S100A2-p53-IN-1 are not widely detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
S100A2-p53-IN-1 undergoes various chemical reactions, including interactions with calcium ions due to the calcium-binding nature of the S100A2 protein. The compound is also involved in reactions that inhibit the growth of cancer cells, particularly in pancreatic cancer. Common reagents and conditions used in these reactions include calcium ions and specific inhibitors that target the S100A2-p53 interaction .
Aplicaciones Científicas De Investigación
S100A2-p53-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the interactions between proteins and inhibitors. In biology, it is used to understand the role of the S100A2 protein in cell signaling and cancer progression. In medicine, it has potential therapeutic applications in treating pancreatic cancer by inhibiting the growth of cancer cells .
Mecanismo De Acción
The mechanism of action of S100A2-p53-IN-1 involves the inhibition of the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein that plays a role in cell signaling and is upregulated in pancreatic cancer. By inhibiting the interaction between S100A2 and p53, this compound can inhibit the growth of cancer cells. The molecular targets involved in this mechanism include the S100A2 protein and the p53 protein .
Comparación Con Compuestos Similares
S100A2-p53-IN-1 is unique in its ability to specifically inhibit the interaction between the S100A2 protein and the p53 protein. Similar compounds include other inhibitors of protein-protein interactions, such as S100P-p53 inhibitors. this compound is distinct in its specific targeting of the S100A2-p53 interaction, making it a valuable tool in cancer research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H20F6N2O4S |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
N-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2 |
Clave InChI |
JYSRREBPWYOTKR-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




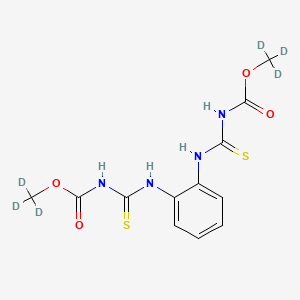
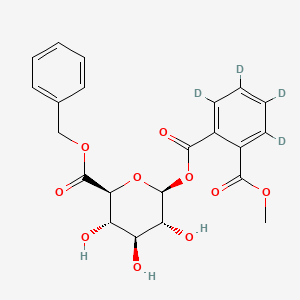
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
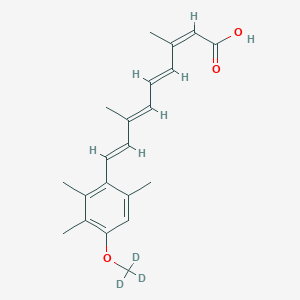
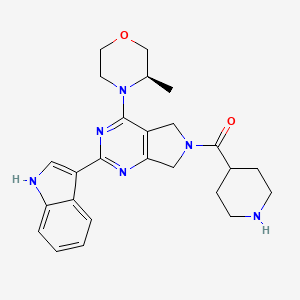
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
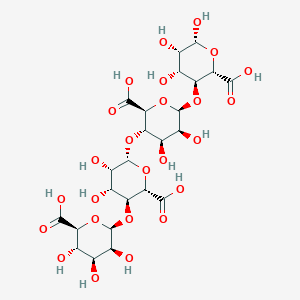

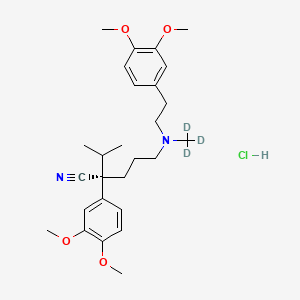
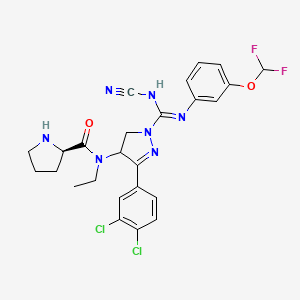
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)

